molecular formula C20H22F3N3O2 B3802164 1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-3-piperidinecarboxamide

1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-3-piperidinecarboxamide

Cat. No.: B3802164
M. Wt: 393.4 g/mol
InChI Key: BUHDBFLSQAECLK-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group (-CF3), which is a functional group in chemistry. Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and structure. Trifluoromethyl groups can participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can influence the properties of the compound, such as its acidity and basicity.

Future Directions

The future directions in the study and application of a compound depend on its properties and potential uses. Trifluoromethyl groups are of interest in the pharmaceutical industry and agrochemicals, and research into new synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued .

Properties

IUPAC Name

1-methyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-26-10-4-6-15(13-26)18(27)25-12-14-5-3-9-24-19(14)28-17-8-2-7-16(11-17)20(21,22)23/h2-3,5,7-9,11,15H,4,6,10,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHDBFLSQAECLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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